Dmt-Pro-Mmp-Phe-NH2
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Overview
Description
The compound Dmt-Pro-Mmp-Phe-NH2 is a synthetic peptide that has garnered interest due to its potential applications in medicinal chemistry. This compound is a derivative of endomorphin-2, a naturally occurring peptide with high selectivity for μ-opioid receptors. The modification of endomorphin-2 with 2’,6’-dimethyl-L-tyrosine (Dmt) and other substitutions aims to enhance its pharmacological properties, making it a potent candidate for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dmt-Pro-Mmp-Phe-NH2 involves multiple steps, starting with the protection of amino acid residues to prevent unwanted side reactions. The key steps include:
Protection of Amino Groups: The amino groups of the amino acids are protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.
Coupling Reactions: The protected amino acids are coupled sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA) or piperidine, depending on the protecting group used.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to obtain the desired peptide with high purity.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring consistency and efficiency. The use of solid-phase peptide synthesis (SPPS) allows for the rapid assembly of the peptide chain, followed by purification and characterization to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Dmt-Pro-Mmp-Phe-NH2: undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of This compound , each with distinct pharmacological properties .
Scientific Research Applications
Dmt-Pro-Mmp-Phe-NH2: has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its interactions with opioid receptors and its potential as a therapeutic agent.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of novel peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Dmt-Pro-Mmp-Phe-NH2 involves its binding to μ-opioid receptors with high affinity. This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. The compound modulates the activity of guanine nucleotide-binding proteins (G proteins), which in turn affect the activity of adenylate cyclase and other effectors. This results in the inhibition of neurotransmitter release and the modulation of pain perception .
Comparison with Similar Compounds
Dmt-Pro-Mmp-Phe-NH2: can be compared with other similar compounds, such as:
Endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH2): Another endogenous opioid peptide with high selectivity for μ-opioid receptors.
Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2): The parent compound of , known for its potent analgesic properties.
Dmt-Pro-Trp-Phe-NH2: A derivative with similar modifications aimed at enhancing receptor affinity and stability.
The uniqueness of This compound lies in its specific modifications, which enhance its pharmacological profile, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C35H43N5O5 |
---|---|
Molecular Weight |
613.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(2-methylphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C35H43N5O5/c1-21-10-7-8-13-25(21)19-30(33(43)38-29(32(37)42)18-24-11-5-4-6-12-24)39-34(44)31-14-9-15-40(31)35(45)28(36)20-27-22(2)16-26(41)17-23(27)3/h4-8,10-13,16-17,28-31,41H,9,14-15,18-20,36H2,1-3H3,(H2,37,42)(H,38,43)(H,39,44)/t28-,29-,30-,31-/m0/s1 |
InChI Key |
ILQNJTWDEDHFTC-ORYMTKCHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=C(C=C(C=C4C)O)C)N |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=C(C=C(C=C4C)O)C)N |
Origin of Product |
United States |
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